molecular formula C20H19ClN4O2 B11304378 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,3-dimethylphenyl)propanamide

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,3-dimethylphenyl)propanamide

Cat. No.: B11304378
M. Wt: 382.8 g/mol
InChI Key: BJUHTFIICQWXQJ-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,3-dimethylphenyl)propanamide is a synthetic organic compound characterized by its complex structure, which includes a triazine ring, a chlorophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,3-dimethylphenyl)propanamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with an appropriate amine under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the chlorine atom on the cyanuric chloride is replaced by the chlorophenyl group.

    Attachment of the Dimethylphenyl Group: The final step involves the coupling of the triazine intermediate with 2,3-dimethylaniline under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,3-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as nitrating agents or halogens in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,3-dimethylphenyl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazine ring and the chlorophenyl group could play crucial roles in binding to the target, while the dimethylphenyl group might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-phenylpropanamide: Similar structure but lacks the dimethyl groups, which might affect its biological activity and solubility.

    2-[5-(4-bromophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,3-dimethylphenyl)propanamide: Bromine instead of chlorine, potentially altering its reactivity and biological interactions.

    2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,3-dimethylphenyl)propanamide: Methyl group instead of chlorine, which could influence its electronic properties and reactivity.

Uniqueness

The unique combination of the triazine ring, chlorophenyl group, and dimethylphenyl group in 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,3-dimethylphenyl)propanamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications, from synthetic chemistry to potential therapeutic uses.

Properties

Molecular Formula

C20H19ClN4O2

Molecular Weight

382.8 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2-yl]-N-(2,3-dimethylphenyl)propanamide

InChI

InChI=1S/C20H19ClN4O2/c1-12-5-4-6-17(13(12)2)23-19(26)14(3)25-20(27)24-18(11-22-25)15-7-9-16(21)10-8-15/h4-11,14H,1-3H3,(H,23,26)

InChI Key

BJUHTFIICQWXQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C)N2C(=O)N=C(C=N2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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